An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments of 2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments of 2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide utilizes a comprehensive, structure-based predictive approach. By dissecting the molecule into its constituent fragments—the 2H-pyran-2-one core, the 2,5-disubstituted furan ring, and the two phenyl substituents—and drawing upon established NMR data for analogous structures, we present a robust and well-reasoned set of chemical shift assignments. This document is intended to serve as a valuable resource for researchers working with this compound or structurally related scaffolds, aiding in structural elucidation, purity assessment, and the interpretation of complex NMR spectra.
Introduction: The Structural Landscape of 2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-
The target molecule, 2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-, is a complex organic structure featuring a confluence of key heterocyclic and aromatic moieties. Understanding its three-dimensional arrangement and the electronic interplay between its components is fundamental to interpreting its spectroscopic properties.
The core of the molecule is a 2H-pyran-2-one ring, an unsaturated lactone that is a common scaffold in numerous natural products and biologically active compounds. This ring system is substituted at the 3- and 6-positions. At the 6-position, a phenyl group is directly attached, which is expected to exert significant electronic and anisotropic effects on the pyranone ring. The 3-position is occupied by a more complex substituent: a 5-phenyl-2-furanyl group. This furan ring, itself substituted with a phenyl group at its 5-position, acts as a linker between the pyranone core and a second phenyl ring.
The overall structure is largely planar, with probable rotational freedom around the single bonds connecting the ring systems. This conformational flexibility can influence the observed NMR chemical shifts, particularly in solution.
Predicted ¹H NMR Chemical Shift Assignments
The predicted ¹H NMR spectrum of 2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)- is expected to exhibit a series of signals in the aromatic and olefinic regions. The assignments below are based on the analysis of substituent effects and comparison with known compounds.
Table 1: Predicted ¹H NMR Chemical Shift Assignments
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.0 - 7.2 | d | ~8.0 | Olefinic proton on the pyranone ring, coupled to H-5. Deshielded by the adjacent carbonyl and the furan ring. |
| H-5 | 6.3 - 6.5 | d | ~8.0 | Olefinic proton on the pyranone ring, coupled to H-4. Shielded relative to H-4 due to its position further from the electron-withdrawing groups. |
| H-3' | 6.8 - 7.0 | d | ~3.5 | Furan proton adjacent to the pyranone ring. Deshielded by the pyranone and the phenyl group. Coupled to H-4'. |
| H-4' | 6.4 - 6.6 | d | ~3.5 | Furan proton coupled to H-3'. Its chemical shift is influenced by the adjacent phenyl group. |
| H-2'', H-6'' | 7.6 - 7.8 | m | - | Ortho protons of the phenyl group at the 6-position of the pyranone. Deshielded due to proximity to the pyranone ring. |
| H-3'', H-4'', H-5'' | 7.3 - 7.5 | m | - | Meta and para protons of the phenyl group at the 6-position of the pyranone. |
| H-2''', H-6''' | 7.7 - 7.9 | m | - | Ortho protons of the phenyl group at the 5-position of the furan ring. Deshielded by the furan ring. |
| H-3''', H-4''', H-5''' | 7.4 - 7.6 | m | - | Meta and para protons of the phenyl group at the 5-position of the furan ring. |
Justification of Assignments:
The prediction of the chemical shifts for the pyranone protons (H-4 and H-5) is based on data for similarly substituted 2H-pyran-2-ones. The phenyl group at the 6-position and the furan moiety at the 3-position will both influence the electronic environment of these protons. The furan protons (H-3' and H-4') are expected to appear as doublets with a small coupling constant, characteristic of furan systems. The chemical shifts of the phenyl protons are predicted based on standard aromatic chemical shift ranges, with the ortho protons being the most deshielded due to their proximity to the heterocyclic rings.
Predicted ¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. The predicted assignments are detailed in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 160 - 162 | Carbonyl carbon of the pyranone ring, highly deshielded. |
| C-3 | 120 - 125 | Olefinic carbon of the pyranone ring, attached to the furan ring. |
| C-4 | 135 - 140 | Olefinic carbon of the pyranone ring. |
| C-5 | 110 - 115 | Olefinic carbon of the pyranone ring. |
| C-6 | 150 - 155 | Olefinic carbon of the pyranone ring, attached to the phenyl group. |
| C-2' | 155 - 160 | Furan carbon attached to the pyranone ring. |
| C-3' | 110 - 115 | Furan carbon. |
| C-4' | 115 - 120 | Furan carbon. |
| C-5' | 150 - 155 | Furan carbon attached to the phenyl group. |
| C-1'' | 130 - 135 | Quaternary carbon of the phenyl group at the 6-position. |
| C-2'', C-6'' | 125 - 130 | Ortho carbons of the phenyl group at the 6-position. |
| C-3'', C-5'' | 128 - 132 | Meta carbons of the phenyl group at the 6-position. |
| C-4'' | 130 - 135 | Para carbon of the phenyl group at the 6-position. |
| C-1''' | 130 - 135 | Quaternary carbon of the phenyl group at the 5-position of the furan. |
| C-2''', C-6''' | 125 - 130 | Ortho carbons of the phenyl group at the 5-position of the furan. |
| C-3''', C-5''' | 128 - 132 | Meta carbons of the phenyl group at the 5-position of the furan. |
| C-4''' | 130 - 135 | Para carbon of the phenyl group at the 5-position of the furan. |
Justification of Assignments:
The carbonyl carbon (C-2) is readily identified by its characteristic downfield chemical shift. The olefinic carbons of the pyranone and furan rings are assigned based on the expected electronic effects of the substituents. The quaternary carbons of the phenyl rings will likely have lower intensities compared to the protonated carbons. The use of computational methods, such as Density Functional Theory (DFT), could further refine these predicted chemical shifts.[1][2][3]
Experimental Protocols for NMR Data Acquisition
To obtain experimental NMR data for 2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-, the following general protocol is recommended:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so it should be reported with the data.
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¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
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¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
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2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting the different molecular fragments.
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Visualization of Molecular Structure and Key Correlations
To aid in the visualization of the assignments, the molecular structure with atom numbering is provided below.
Caption: Workflow for structural elucidation using 2D NMR techniques.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR chemical shifts for 2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-. The provided assignments, based on established principles and data from analogous compounds, offer a strong starting point for the interpretation of experimental spectra. For definitive and unambiguous assignments, a comprehensive suite of 2D NMR experiments is essential. The methodologies and predictive data presented herein are intended to empower researchers in their synthetic and analytical endeavors involving this and related molecular architectures.
References
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Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346–358. [Link] [1]2. Koch, R. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 13. [Link] [2]3. Afanasyev, A. I., & Gidaspov, A. A. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4637–4645. [Link]
